![molecular formula C19H16FNO6S B2831966 methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1358599-45-7](/img/structure/B2831966.png)
methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Description
Scientific Research Applications
Synthesis and Molecular Structure
Methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide's synthesis and molecular structure have been a focus of research to understand its properties and potential applications. Ukrainets et al. (2017) examined the transesterification process of methyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, leading to the corresponding ethyl ester. The study provided insights into the compound's molecular structure using PMR spectroscopy and x-ray crystal structure analysis, highlighting the spatial arrangement of the 1-N-phenyl substituent relative to the aminophenylcarbinol fragment of the 2,1-benzothiazine (Ukrainets, Petrushova, Sim, & Grinevich, 2017).
Biological Activities and Applications
The compound's derivatives have been explored for their potential biological activities. Zia-ur-Rehman et al. (2009) synthesized a novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from ultrasonic mediated N-alkylation of sodium saccharin. These compounds were evaluated for their antibacterial and DPPH radical scavenging activities, indicating their potential in medical applications (Zia-ur-Rehman et al., 2009).
Chemical Properties and Reactions
Research on the chemical properties and reactions of related compounds provides valuable insights into their reactivity and potential applications in synthesis. Scrowston and Shaw (1976) discussed the reactions of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate with hydrazine, phenylhydrazine, and the lack of reaction with hydroxylamine, contributing to the understanding of its chemical behavior (Scrowston & Shaw, 1976).
Advanced Synthesis Techniques
Advanced synthesis techniques have been applied to the synthesis of related compounds. Manjarrez et al. (1996) demonstrated a one-pot synthesis procedure starting from saccharine, simplifying the synthesis process and improving yield, which is crucial for the practical application of these compounds in scientific research (Manjarrez, Pérez, Solís, & Luna, 1996).
properties
IUPAC Name |
methyl 4-(3-ethoxycarbonylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO6S/c1-3-27-18(22)12-5-4-6-14(9-12)21-11-17(19(23)26-2)28(24,25)16-10-13(20)7-8-15(16)21/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBAOLIZWCKYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide |
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